molecular formula C16H16O6S3 B2377090 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide CAS No. 53287-37-9

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2377090
CAS No.: 53287-37-9
M. Wt: 400.48
InChI Key: VWKRTHCBULCWPF-UHFFFAOYSA-N
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Description

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with two phenylsulfonyl groups at the 3 and 4 positions, and a dioxide group at the 1,1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.

    Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl groups can interact with various enzymes and proteins, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: A simpler analog with a similar ring structure but lacking the phenylsulfonyl and dioxide groups.

    Sulfolane: A related compound with a similar sulfone group but different substitution pattern.

    Thiophene: An aromatic analog with a similar sulfur-containing ring structure.

Uniqueness

3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRTHCBULCWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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